Milacainide tartrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

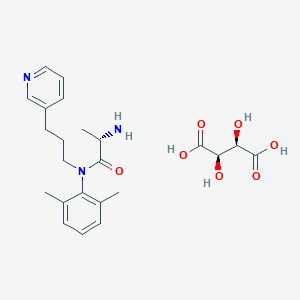

Milacainide tartrate is an amino acid amide.

Scientific Research Applications

Metal-Organic Frameworks in Ocular Therapeutics

- Metal-organic frameworks (MOFs), including UiO-67 and MIL-100 (Fe), show promise as nanocarriers for intraocular drug delivery, potentially applicable for chronic glaucoma treatment with drugs like brimonidine tartrate. These MOFs exhibit high loading capacity and extended release kinetics, offering an improvement over traditional drug delivery methods (Gandara-Loe et al., 2019).

Magnetic Ionic Liquids in Microextraction

- Magnetic ionic liquids (MILs) are increasingly used due to their unique properties in the presence of magnetic fields. A novel stirring-assisted drop-breakup microextraction approach using MILs demonstrates high efficiency and accuracy in extracting small molecules, including pharmaceuticals, from aqueous matrices (Chatzimitakos et al., 2016).

Environmental Applications

- In environmental sciences, tartrate compounds are studied for their ability to remove contaminants. For instance, tartrazine removal from aqueous solutions has been explored using various methods like adsorption on hen feathers (Mittal et al., 2007) and sawdust (Banerjee & Chattopadhyaya, 2017).

Indicator-Displacement Assays

- Indicator-displacement assays have been developed to study reactions producing tartrate and create tartrate test strips. This method is useful for both kinetic studies and practical applications like developing test strips (Nguyen et al., 2004).

Biomedical Research

- In biomedical research, tartrate compounds are examined for their interactions with various biological systems. For instance, the interaction between tartrazine and serum albumins has been studied, providing insights into the mechanism of tartrazine toxicity (Pan et al., 2011).

Phytoremediation

- Tartrate's role in phytoremediation has been investigated. Studies show the influence of tartrate on the distribution of heavy metals like Cd, Cu, Pb, and Zn in contaminated soils and plants like Paulownia tomentosa (Doumett et al., 2010).

properties

Product Name |

Milacainide tartrate |

|---|---|

Molecular Formula |

C23H31N3O7 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(2S)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C19H25N3O.C4H6O6/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;5-1(3(7)8)2(6)4(9)10/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t16-;1-,2-/m01/s1 |

InChI Key |

UKFWRCBTXJZERY-RAUFAAFNSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@H](C)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)

![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)